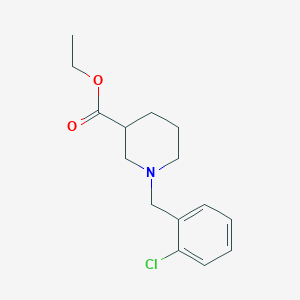
ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate, also known as EAA, is a synthetic compound that has been the subject of scientific research in recent years. EAA belongs to the class of piperidine carboxylate compounds and has shown promising results in various biological and pharmacological studies.
Mechanism of Action
The mechanism of action of ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the GABAergic system. ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This results in the suppression of seizures and the reduction of inflammation and pain. ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to modulate the activity of ion channels, which play a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects
ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. In addition, ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been found to increase the levels of brain-derived neurotrophic factor, a protein that promotes the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
Ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its target receptors. However, ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability. In addition, ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate. One direction is to study the potential use of ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in the treatment of neurodegenerative diseases. Another direction is to investigate the anticancer properties of ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate and its potential use in cancer therapy. In addition, further studies are needed to elucidate the mechanism of action of ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate and to optimize its pharmacokinetic properties. Overall, ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate involves several steps, including the condensation of 3-acetylbenzaldehyde and 2-chlorobenzylamine to form 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)piperidine. The resulting compound is then esterified with ethyl chloroformate to form ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate. The synthesis of ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been optimized to yield high purity and high yield.
Scientific Research Applications
Ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been the subject of various scientific research studies due to its potential therapeutic properties. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic activities. ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been found to have anticancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
ethyl 1-[(3-acetylphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO3/c1-3-29-23(28)24(16-21-8-4-5-10-22(21)25)11-13-26(14-12-24)17-19-7-6-9-20(15-19)18(2)27/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHUSAVULWMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)C(=O)C)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-acetylbenzyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5214881.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214888.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5214895.png)

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)

![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
